6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16468519
InChI: InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol

CAS No.:

Cat. No.: VC16468519

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol
Standard InChI InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3
Standard InChI Key JZNYYUIEDIOJRD-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC(=C2C(=C1)OCO2)O)NC

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound consists of a benzodioxole ring (a fused benzene ring with two adjacent oxygen atoms forming a dioxolane moiety) substituted at the 4-position with a hydroxyl group (-OH) and at the 6-position with a 2-methylaminopropyl chain (-CH₂-CH(CH₃)-NH-CH₃) . The stereochemistry of the chiral center in the propyl side chain differentiates the (R)- and (S)-enantiomers, which are often isolated as hydrochloride salts for stability .

Table 1: Molecular Properties

PropertyValue
CAS No. (Racemic)1823361-86-9
CAS No. [(S)-Enantiomer]1965314-65-1
CAS No. [(R)-Enantiomer]1965314-67-3
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol
Hydrochloride Salt FormulaC₁₁H₁₆ClNO₃
Hydrochloride Molecular Weight245.7 g/mol

Functional Groups and Reactivity

Key functional groups include:

  • Benzodioxole ring: Imparts aromaticity and influences electronic properties .

  • Hydroxyl group: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Methylaminopropyl chain: Introduces chirality and basicity due to the secondary amine, which is often protonated in physiological conditions .

The compound’s hydrochloride salt form improves stability and solubility in aqueous media, making it suitable for pharmacological studies.

Synthesis and Production

Synthetic Routes

The synthesis of 6-(2-Methylamino-propyl)-benzo dioxol-4-ol typically involves multi-step organic reactions:

  • Benzodioxole Core Formation: Condensation of catechol derivatives with formaldehyde or glyoxal to form the dioxolane ring .

  • Side Chain Introduction: Alkylation or Grignard reactions to attach the 2-methylaminopropyl group at the 6-position.

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate (R)- and (S)-enantiomers .

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

Key Reaction Conditions

  • Catalysts: Palladium or nickel catalysts for coupling reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF, THF) for alkylation steps .

  • Purification: Recrystallization or column chromatography to achieve >95% purity .

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (reported ≥80%) and reduce costs . Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor in synthesizing dopamine receptor agonists and serotonin modulators due to its structural similarity to psychoactive alkaloids . Preclinical studies suggest potential applications in:

  • Neurological Disorders: Modulation of dopaminergic pathways in Parkinson’s disease models.

  • Antidepressant Research: Interaction with serotonin transporters in vitro .

Organic Chemistry

As a building block, it facilitates the synthesis of:

  • Heterocyclic Compounds: Piperidine and quinoline derivatives via cyclization reactions .

  • Chiral Ligands: Use in asymmetric catalysis for enantioselective synthesis .

SupplierLocationPurity Grade
Nanjing Meihao Pharmaceutical TechChina>98%
JW & Y Pharmlab Co., Ltd.China>97%
Shaanxi Istare BiotechnologyChina>95%
Shanghai Kaisen BiotechnologyChina>96%

Prices range from $50–$200 per gram, depending on quantity and enantiomeric purity .

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